molecular formula C14H13N3O3 B6390793 5-(3-Acetamidophenyl)-2-aminopyridine-4-carboxylic acid CAS No. 1262000-92-9

5-(3-Acetamidophenyl)-2-aminopyridine-4-carboxylic acid

Cat. No.: B6390793
CAS No.: 1262000-92-9
M. Wt: 271.27 g/mol
InChI Key: HZAHOVANYDYIPX-UHFFFAOYSA-N
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Description

5-(3-Acetamidophenyl)-2-aminopyridine-4-carboxylic acid is a complex organic compound that features both an acetamido group and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetamidophenyl)-2-aminopyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of 3-aminophenylboronic acid with acetic anhydride to form 3-acetamidophenylboronic acid. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-aminopyridine-4-boronic acid under palladium catalysis to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamido groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve halogenating agents and strong bases.

Major Products:

    Oxidation: Products include carboxylic acids and nitroso compounds.

    Reduction: Products include amines and hydroxylamines.

    Substitution: Products vary widely based on the substituents introduced.

Scientific Research Applications

5-(3-Acetamidophenyl)-2-aminopyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Acetamidophenyl)-2-aminopyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-Acetamidophenylboronic acid
  • 2-Aminopyridine-4-carboxylic acid
  • 5-Acetamido-2-nitropyridine

Uniqueness: 5-(3-Acetamidophenyl)-2-aminopyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted synthesis and potential therapeutic applications.

Properties

IUPAC Name

5-(3-acetamidophenyl)-2-aminopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8(18)17-10-4-2-3-9(5-10)12-7-16-13(15)6-11(12)14(19)20/h2-7H,1H3,(H2,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAHOVANYDYIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687751
Record name 5-(3-Acetamidophenyl)-2-aminopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-92-9
Record name 5-(3-Acetamidophenyl)-2-aminopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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